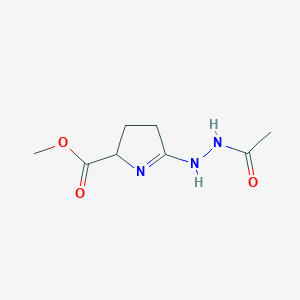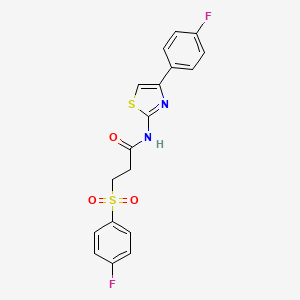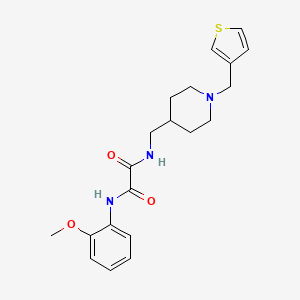![molecular formula C20H23N3O3S B2449894 N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 835897-42-2](/img/structure/B2449894.png)
N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a chemical compound used in scientific research1. Its unique structure allows for diverse applications, such as drug design, catalysis, and material science2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide”. However, similar compounds are typically synthesized through a series of organic reactions, including condensation, substitution, and reduction3.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, I couldn’t find specific information on the molecular structure of “N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide”.Chemical Reactions Analysis
The chemical reactions involving “N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” would depend on the conditions and reagents used. Unfortunately, I couldn’t find specific information on the chemical reactions of this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide”.科学的研究の応用
Cyclooxygenase-2 (COX-2) Inhibition
The compound's effectiveness as a COX-2 inhibitor has been demonstrated. Installation of a methanesulfonamide group at a specific position on its phenyl ring resulted in potent and selective COX-2 inhibition, highlighting its potential in anti-inflammatory therapies (Singh et al., 2004).
Corrosion Inhibition
Research has also explored the compound's role in inhibiting corrosion of mild steel in acidic environments. This is attributed to its adsorption characteristics, forming a protective film on the steel surface. The studies included Tafel polarization measurements and electrochemical impedance spectroscopy (Olasunkanmi et al., 2016).
Interaction with Methyl Acetate
Another study examined the interactions of methyl acetate with aqueous solutions of this compound. This involved assessing volumetric and acoustic properties at various temperatures and concentrations, providing insights into the solute-solute and solute-solvent interactions in these mixtures (Raphael et al., 2015).
Synthesis and Characterization
The compound has been synthesized and characterized in various studies. For instance, its structure was elucidated using techniques like IR, NMR, Mass spectra, and elemental analysis in one study (Durgadas et al., 2012).
NMR Chemical Shifts and Vibrational Transitions
Its molecular conformation, NMR chemical shifts, and vibrational transitions were investigated using Density Functional Theory (DFT) and other quantum chemical methods, contributing to a better understanding of its physical and chemical properties (Karabacak et al., 2010).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks in handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide”.
将来の方向性
The future directions for a compound refer to potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide”.
Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
特性
IUPAC Name |
N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-4-20(24)23-19(16-7-5-14(2)6-8-16)13-18(21-23)15-9-11-17(12-10-15)22-27(3,25)26/h5-12,19,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYNQFBBHXDGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2449811.png)
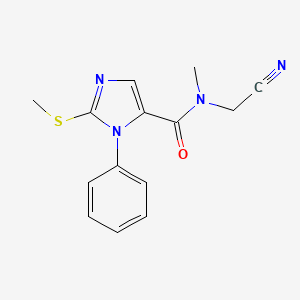
![2-(2-(Methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2449814.png)
![N-(2-chlorophenyl)-2-[[3-(2-fluoro-5-methylphenyl)-6-(4-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide](/img/structure/B2449816.png)
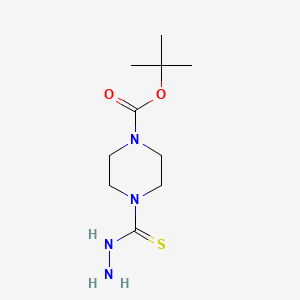
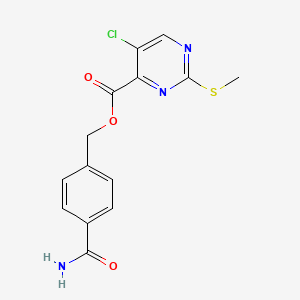
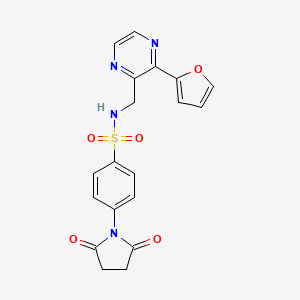
![N-[[4-(2,2-Dimethyl-1,4-oxazepane-4-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2449821.png)
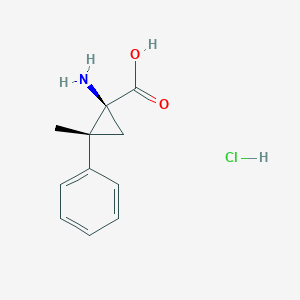
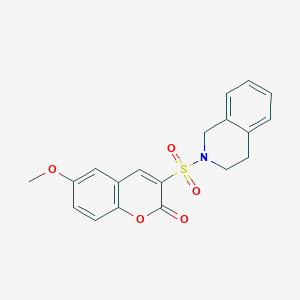
![11-(Pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2449826.png)
